[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Overview
Description
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a hydroxyphenyl-substituted nitrile with an appropriate reagent to form the oxazole ring. The morpholine group can then be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound .
Scientific Research Applications
[5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole and morpholine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(3-Hydroxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Uniqueness
What sets [5-(3-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone apart from similar compounds is its unique combination of the oxazole and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11-3-1-2-10(8-11)13-9-12(15-20-13)14(18)16-4-6-19-7-5-16/h1-3,8-9,17H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNBEXARQZDFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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